molecular formula C12H21NO3 B12993574 tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12993574
M. Wt: 227.30 g/mol
InChI Key: SEXAIVPFZPVAFL-CABZTGNLSA-N
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Description

tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound that features a tert-butyl ester group, a hydroxymethyl group, and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic precursor, which is often derived from readily available starting materials.

    Reaction Conditions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • tert-Butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • tert-Butyl (1S,4S)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Uniqueness

tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[221]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-14)5-4-9(13)6-12/h9,14H,4-8H2,1-3H3/t9-,12-/m0/s1

InChI Key

SEXAIVPFZPVAFL-CABZTGNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CC[C@H]1C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CO

Origin of Product

United States

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